molecular formula C9H13N5 B14699168 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 23127-13-1

6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B14699168
CAS No.: 23127-13-1
M. Wt: 191.23 g/mol
InChI Key: WFPKROAQWOOZSZ-UHFFFAOYSA-N
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Description

6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives. . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazolopyrazine derivatives .

Scientific Research Applications

6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

23127-13-1

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

InChI

InChI=1S/C9H13N5/c1-3-4-7-8-12-13-9(10)14(8)5-6(2)11-7/h5H,3-4H2,1-2H3,(H2,10,13)

InChI Key

WFPKROAQWOOZSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CN2C1=NN=C2N)C

Origin of Product

United States

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